REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:5](=[O:15])[N:6]([CH:12]([CH3:14])[CH3:13])[CH2:7][C:8]=1C(O)=O)[CH3:2].[N+:16]([O-])([OH:18])=[O:17].C(=O)=O>S(=O)(=O)(O)O>[CH:12]([N:6]1[CH2:7][C:8]([N+:16]([O-:18])=[O:17])=[C:4]([O:3][CH2:1][CH3:2])[C:5]1=[O:15])([CH3:14])[CH3:13]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Name
|
|
Quantity
|
4.7 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C(N(CC1C(=O)O)C(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
ice
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
from rising above -3° C.
|
Type
|
STIRRING
|
Details
|
had been stirred for a few minutes
|
Type
|
WAIT
|
Details
|
virtually ceased after an hour of two
|
Type
|
CUSTOM
|
Details
|
the product separated as a white crystalline precipitate
|
Type
|
FILTRATION
|
Details
|
It was collected by filtration as soon as the ice
|
Type
|
WASH
|
Details
|
washed on the
|
Type
|
FILTRATION
|
Details
|
filter with a small amount of cold water
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone or benzene and petroleum ether (bp 30°-60° C.)
|
Type
|
TEMPERATURE
|
Details
|
raised the melting point to 49°-50° C.
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)N1C(C(=C(C1)[N+](=O)[O-])OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |